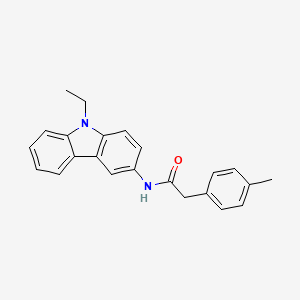
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide
描述
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide, also known as ECA, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. ECA is a derivative of carbazole, which is a heterocyclic aromatic compound that has been extensively studied for its biological activities. The synthesis of ECA has been achieved through a multi-step reaction, which involves the coupling of 9-ethylcarbazole with 4-methylphenylacetic acid.
作用机制
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the interaction of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide with specific receptors in the body. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has been shown to bind to the sigma-1 receptor, which is a chaperone protein that regulates various cellular functions. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide in lab experiments include its high purity, stability, and low toxicity. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide is also relatively easy to synthesize, which makes it a cost-effective option for research. The limitations of using N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide. One area of interest is the development of new synthetic methods for N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide that can improve its yield and purity. Another area of interest is the investigation of the mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide, which may provide insights into its potential therapeutic applications. Additionally, the use of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide in combination with other compounds or therapies may enhance its efficacy and reduce its limitations.
科学研究应用
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has shown promising results in various fields of research, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron injection efficiency.
属性
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-3-25-21-7-5-4-6-19(21)20-15-18(12-13-22(20)25)24-23(26)14-17-10-8-16(2)9-11-17/h4-13,15H,3,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPMCMVIUDSHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dimethyl 4-[4-(acetylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4076956.png)
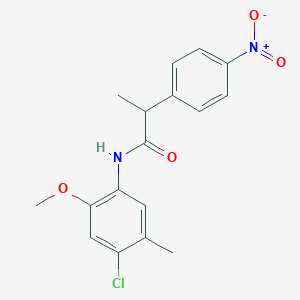
![N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide](/img/structure/B4076979.png)
![1-[2-(2,4,6-trichlorophenoxy)ethyl]azepane oxalate](/img/structure/B4076986.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(pyrrolidin-1-ylmethyl)benzyl]urea](/img/structure/B4076990.png)
![1-[3-(1-naphthyloxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4076994.png)
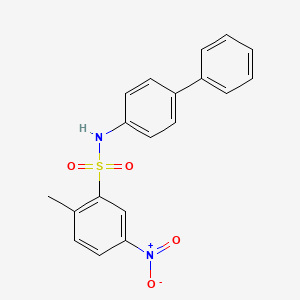
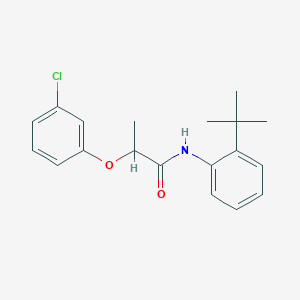
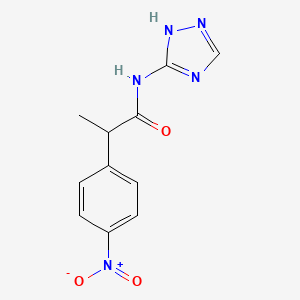

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxybutanamide](/img/structure/B4077032.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077045.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4077056.png)
![5-bromo-2-chloro-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077063.png)